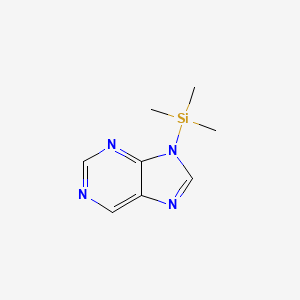

9H-Purine, 9-(trimethylsilyl)-

Description

Significance of Purine (B94841) Derivatives in Contemporary Chemical Research

Purines, heterocyclic aromatic compounds composed of fused pyrimidine (B1678525) and imidazole (B134444) rings, are of profound importance in chemistry and biology. researchgate.netrsc.org Their core structure is a scaffold for essential biomolecules, including the nucleobases adenine (B156593) and guanine, which are fundamental components of DNA and RNA. ontosight.airsc.org The metabolic processes of virtually all living organisms are heavily dependent on purines and their derivatives. researchgate.netrsc.org

The significance of purine derivatives extends far into medicinal chemistry, where they are recognized as "privileged scaffolds." This designation arises from their ability to interact with a wide range of biological targets, such as enzymes and receptors, often mimicking endogenous purine nucleotides like adenosine (B11128) and guanosine. ontosight.ainih.gov This mimicry has led to the development of a multitude of purine-containing compounds with diverse therapeutic applications. nih.gov Researchers have extensively investigated these derivatives for their potential as anticancer, antiviral, anti-inflammatory, antimicrobial, and antioxidant agents. researchgate.netrsc.orgrsc.org The development of purine-based drugs is a multidisciplinary effort, combining synthetic chemistry, pharmacology, and biochemistry to create novel therapeutic agents. ontosight.ai

The unique structural characteristics of purines and their capacity to yield a diverse array of bioactive molecules have made them a subject of intense research. researchgate.netrsc.org Synthetic modifications to the purine nucleus, such as alkylation, halogenation, and amination, are common strategies to modulate their biological activity and develop new drug candidates. researchgate.netrsc.org

Overview of Silylation Strategies in Heterocyclic Chemistry

Silylation, the introduction of a silyl (B83357) group (such as the trimethylsilyl (B98337) group, -Si(CH₃)₃) onto a molecule, is a powerful and widely used technique in organic chemistry, particularly in the realm of heterocycles. uci.eduthieme-connect.com Organosilicon compounds are valuable synthetic intermediates due to their unique reactivity and are employed in medicinal chemistry, drug discovery, and the synthesis of fine chemicals. thieme-connect.com The presence of a trimethylsilyl (TMS) group can increase a compound's volatility, enhance its solubility in nonpolar organic solvents, and serve as a protecting group for reactive functional groups like N-H and O-H. smolecule.comjst.go.jp

Several strategies have been developed for the silylation of heteroarenes. thieme-connect.com Traditional methods often involve a two-step process: synthesis of the heterocyclic core followed by its metalation, which can sometimes lead to issues with regioselectivity and functional group compatibility. uci.edu More recent advancements focus on developing powerful, metal-catalyzed or metal-free methods for direct C-H or N-H silylation. thieme-connect.com

Common silylating agents include trimethylsilyl chloride (TMSCl), often used in the presence of a base like triethylamine, and hexamethyldisilazane (B44280) (HMDS). jst.go.jpwikipedia.org The combination of TMSCl and HMDS with a catalyst like trifluoroacetic acid can generate a highly reactive silylating agent in situ, allowing for one-pot silylation and subsequent reactions. wikipedia.org For purines and pyrimidines, treatment with these reagents readily yields trimethylsilyl derivatives. jst.go.jp The development of catalytic systems, including the use of N-heterocyclic carbenes (NHCs), has further expanded the scope of silylation reactions, enabling efficient Si-O bond formation under mild conditions. acs.org

| Silylation Strategy | Description | Typical Reagents |

| Direct Silylation | Introduction of a silyl group onto a pre-formed heterocycle. | Trimethylsilyl chloride (TMSCl) with a base (e.g., triethylamine), Hexamethyldisilazane (HMDS). jst.go.jpwikipedia.org |

| Lewis Acid/Radical Cyclization | One-step construction of the heterocyclic core and installation of the silyl group. uci.edu | Varies depending on the specific cyclization route. |

| Catalytic Silylation | Use of a catalyst to promote the silylation reaction, often under milder conditions. | Transition-metal catalysts, N-heterocyclic carbenes (NHCs). thieme-connect.comacs.org |

Role of 9H-Purine, 9-(trimethylsilyl)- as a Reactive Intermediate in Organic Synthesis

9H-Purine, 9-(trimethylsilyl)- and its derivatives are key reactive intermediates, most notably in the synthesis of nucleosides. The silylation of the purine base at the N9 position activates the molecule for subsequent glycosylation reactions. This approach is central to the Silyl-Hilbert-Johnson (or Vorbrüggen) reaction, which is the most common and mildest general method for forming nucleosides. wikipedia.orggoogle.com

In this reaction, a silylated heterocyclic base, such as 9H-Purine, 9-(trimethylsilyl)-, is coupled with an electrophilic sugar derivative (e.g., an acetyl-protected 1-acetoxyribose) in the presence of a Lewis acid like trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) or tin(IV) chloride (SnCl₄). wikipedia.orggoogle.com The silyl group serves two primary functions: it protects the N-H proton and enhances the solubility of the purine base in organic solvents where the reaction is typically conducted. smolecule.com

The use of silylated purines provides a significant advantage in controlling the regioselectivity of the glycosylation. For purines, alkylation or glycosylation can potentially occur at different nitrogen atoms (N1, N3, N7, or N9). Silylation followed by the Vorbrüggen reaction protocol generally favors the formation of the desired N9-substituted nucleoside, which is the isomer found in nature. mdpi.com This method effectively minimizes the formation of N7 isomers that are often produced when using other alkylation methods. mdpi.com For instance, the reaction of silylated purines like 2,6-dichloropurine (B15474) with protected sugar derivatives yields the N9-substituted products in high yields. mdpi.com

The reactivity of silylated purines extends to the synthesis of a wide variety of modified nucleosides, including acyclic nucleoside analogues that are important antiviral drugs. mdpi.comnih.gov The general procedure involves the reaction of a silylated purine with a suitably functionalized alkyl or acyl halide. The trimethylsilyl group is easily removed during workup, typically by hydrolysis, to yield the final product. The transient nature of the silyl group makes it an excellent activating and directing group for the selective functionalization of the purine scaffold.

| Reaction Type | Role of Silylated Purine | Example Application |

| Vorbrüggen Nucleoside Synthesis | Nucleophilic partner in glycosylation. wikipedia.orggoogle.com | Synthesis of natural and modified ribonucleosides and deoxyribonucleosides. google.commdpi.com |

| Acyclic Nucleoside Synthesis | Reactive intermediate for alkylation. mdpi.com | Preparation of antiviral agents like acyclovir (B1169) analogues. mdpi.comnih.gov |

| Functional Group Modification | Activated substrate for substitution reactions. | Synthesis of various 9-substituted purine derivatives. rsc.orgrsc.org |

Structure

3D Structure

Properties

IUPAC Name |

trimethyl(purin-9-yl)silane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4Si/c1-13(2,3)12-6-11-7-4-9-5-10-8(7)12/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGTHFUWXRLWEEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)N1C=NC2=CN=CN=C21 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20344993 | |

| Record name | 9H-Purine, 9-(trimethylsilyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20344993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32865-85-3 | |

| Record name | 9H-Purine, 9-(trimethylsilyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20344993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies Involving 9h Purine, 9 Trimethylsilyl

Preparation of 9H-Purine, 9-(trimethylsilyl)- from Purine (B94841) Nucleobases

The conversion of purine nucleobases into their 9-trimethylsilyl derivatives is a critical preliminary step for many synthetic transformations, particularly in nucleoside synthesis. This process, known as silylation, renders the otherwise poorly soluble purine bases more amenable to reactions in organic solvents and enhances the nucleophilicity of the ring nitrogens.

Utilization of Hexamethyldisilazane (B44280) (HMDS) and N,O-Bis(trimethylsilyl)acetamide (BSA) for Silylation

Hexamethyldisilazane (HMDS) and N,O-Bis(trimethylsilyl)acetamide (BSA) are two of the most frequently employed silylating agents for the preparation of 9H-Purine, 9-(trimethylsilyl)-. The choice between these reagents often depends on the specific purine substrate and the desired reaction conditions.

Hexamethyldisilazane (HMDS): This strong silylating agent is widely used for the silylation of purines. The reaction with HMDS typically requires heating and often the presence of a catalyst to proceed efficiently. The primary byproduct of this reaction is ammonia, which is volatile and easily removed from the reaction mixture. To accelerate the silylation process, acidic catalysts such as trimethylsilyl (B98337) chloride (TMSCl) or ammonium (B1175870) sulfate (B86663) are often added in catalytic amounts. When an acidic additive is used, ammonium salts may form as a turbid impurity in the reaction mixture wikipedia.org.

N,O-Bis(trimethylsilyl)acetamide (BSA): BSA is another powerful silylating agent that is effective for the preparation of silylated purine bases. Similar to HMDS, it is often used to achieve better solubility and nucleophilicity of the purine or pyrimidine (B1678525) bases prior to glycosylation reactions researchgate.net.

The overarching goal of this silylation is to generate a more reactive nucleophile for subsequent reactions, such as the crucial C-N bond formation in nucleoside synthesis. The silylated purine is more soluble in the organic solvents typically used for these coupling reactions.

Reaction Conditions and Optimization for Efficient Silylation

The efficiency of the silylation of purine nucleobases is highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of silylating agent, the solvent, the reaction temperature, and the use of catalysts.

For instance, a common procedure involves heating the purine base with an excess of HMDS, either neat or in a high-boiling solvent such as 1,2-dichloroethane (B1671644) (DCE). The addition of a catalytic amount of an acid catalyst like trimethylsilyl chloride can significantly shorten the reaction time wikipedia.org. The progress of the silylation can be monitored by observing the dissolution of the starting purine material.

In some cases, a one-pot, one-step method for both silylation and the subsequent reaction has been developed. For example, a combination of trifluoroacetic acid (TFA), trimethylsilyl chloride (TMSCl), and hexamethyldisilazide (HMDS) can generate trimethylsilyl trifluoroacetate (B77799) in situ. This species can accomplish both the silylation of the heterocycle and its subsequent coupling with a sugar derivative wikipedia.org.

Optimization of these conditions is crucial to ensure complete silylation, as the presence of unsilylated starting material can complicate the subsequent reactions and purification processes.

Glycosylation Reactions Facilitated by 9H-Purine, 9-(trimethylsilyl)-

The silylated purine, 9H-Purine, 9-(trimethylsilyl)-, is a cornerstone intermediate in the synthesis of purine nucleosides. Its enhanced nucleophilicity and solubility make it an ideal substrate for coupling with electrophilic sugar derivatives in a class of reactions broadly known as glycosylation.

Principles and Applications of Vorbrüggen Glycosylation

The Vorbrüggen glycosylation, also known as the silyl-Hilbert-Johnson reaction, is the most prevalent method for the synthesis of nucleosides from silylated heterocyclic bases and protected sugar derivatives wikipedia.orgdrugfuture.com. This reaction is prized for its mild conditions and, in many cases, its high stereoselectivity for the desired β-anomer, which is the naturally occurring configuration in nucleosides drugfuture.com.

The fundamental principle of the Vorbrüggen glycosylation involves the reaction of a silylated nucleobase, such as 9H-Purine, 9-(trimethylsilyl)-, with a protected sugar species that is electrophilic at the anomeric carbon, typically a 1-O-acyl or 1-O-alkyl sugar. This reaction is conducted in the presence of a Lewis acid catalyst wikipedia.org.

The mechanism proceeds through the formation of a key cyclic cation intermediate from the sugar derivative. The silylated purine then acts as a nucleophile, attacking the anomeric carbon of this intermediate. When a 2α-acyloxy substituent is present on the sugar ring, it can participate in the reaction through neighboring group participation, leading to the stereoselective formation of the β-nucleoside wikipedia.org. If the sugar lacks a participating group at the 2α-position, a mixture of anomers may be formed drugfuture.com.

The Vorbrüggen glycosylation is a versatile and widely applied method for the preparation of a vast range of purine, pyrimidine, and other heterocyclic nucleosides and their analogues, many of which are of significant interest as potential therapeutic agents.

Catalysis by Lewis Acids in Glycosylation (e.g., Trimethylsilyl Trifluoromethanesulfonate (B1224126) (TMSOTf), SnCl4, TiCl4)

The success of the Vorbrüggen glycosylation is critically dependent on the presence of a Lewis acid catalyst. The role of the Lewis acid is to activate the protected sugar, making the anomeric carbon more electrophilic and susceptible to nucleophilic attack by the silylated purine. A variety of Lewis acids have been employed for this purpose, with the choice of catalyst often influencing the reaction's efficiency, stereoselectivity, and regioselectivity.

Trimethylsilyl Trifluoromethanesulfonate (TMSOTf): TMSOTf is a powerful and commonly used Lewis acid catalyst in Vorbrüggen glycosylation wikipedia.orgnih.gov. It is highly effective in promoting the coupling of silylated bases with acylated sugars mdpi.com. TMSOTf-assisted methodology has been shown to be efficient, sometimes reducing the number of synthetic steps required compared to other methods nih.gov. Reactions catalyzed by TMSOTf are often carried out in solvents like acetonitrile (B52724) or 1,2-dichloroethane researchgate.netacs.org.

Tin(IV) Chloride (SnCl4): SnCl4 is another widely used Lewis acid for these glycosylation reactions acs.org. It is effective in activating the sugar component and facilitating the C-N bond formation. The choice between TMSOTf and SnCl4 can sometimes influence the outcome of the reaction, including the regioselectivity of the glycosylation.

Titanium(IV) Chloride (TiCl4): TiCl4 has also been employed as a catalyst in the glycosylation of purines. Interestingly, studies have shown that the use of TiCl4 can, under certain conditions, favor the formation of the N7-glycosylated isomer over the more common N9-isomer, demonstrating the significant impact the choice of Lewis acid can have on the reaction's regioselectivity acs.org.

The table below summarizes the common Lewis acids used in Vorbrüggen glycosylation and their typical applications.

| Lewis Acid Catalyst | Common Solvents | Key Features and Applications |

| Trimethylsilyl Trifluoromethanesulfonate (TMSOTf) | Acetonitrile, 1,2-Dichloroethane | Highly reactive and efficient catalyst, widely used for the synthesis of a variety of nucleosides. Can be used in one-pot silylation-glycosylation procedures. |

| Tin(IV) Chloride (SnCl4) | Acetonitrile, 1,2-Dichloroethane | A classic and effective Lewis acid for Vorbrüggen glycosylation. The regioselectivity can be influenced by reaction conditions. |

| Titanium(IV) Chloride (TiCl4) | 1,2-Dichloroethane | Can be used to influence the regioselectivity of glycosylation, in some cases favoring the formation of the N7-isomer. |

Regioselectivity in Purine Glycosylation (N9 vs. N7 Isomers)

A significant challenge in the glycosylation of purine bases is controlling the regioselectivity of the reaction. The purine ring system has two potential sites for glycosylation: the N9 and N7 positions of the imidazole (B134444) ring. While the N9-glycosylated purine nucleosides are the naturally occurring and often the desired isomers, the formation of the N7-isomer as a byproduct is a common occurrence acs.orgresearchgate.net.

The ratio of N9 to N7 isomers formed is influenced by a combination of factors, including:

Thermodynamic vs. Kinetic Control: The N9-isomer is generally the thermodynamically more stable product acs.org. Reactions carried out at higher temperatures or for longer durations often favor the formation of the N9-isomer. In contrast, under kinetically controlled conditions (e.g., lower temperatures), a higher proportion of the N7-isomer may be observed.

Nature of the Lewis Acid: As mentioned previously, the choice of Lewis acid can have a profound effect on the regioselectivity. For example, it has been reported that with SnCl4 as the catalyst, the N9-isomer is typically favored. However, the use of TiCl4 has been shown to promote the formation of the N7-isomer under certain conditions acs.org.

Substituents on the Purine Ring: The electronic and steric properties of substituents on the purine ring can influence the nucleophilicity of the N7 and N9 positions and thereby affect the regioselectivity of glycosylation. For instance, bulky substituents at the C6 position of the purine ring can sterically hinder the approach of the electrophile to the N7 position, thus favoring glycosylation at the N9 position researchgate.net. Conversely, electron-withdrawing groups can alter the relative nucleophilicity of the two nitrogen atoms.

Reaction Conditions: Other reaction parameters such as the solvent and temperature can also play a role in determining the N9/N7 ratio.

The separation of N9 and N7 isomers can be challenging due to their similar physical properties researchgate.net. Therefore, developing methodologies that provide high regioselectivity for the desired isomer is a key focus in the field of nucleoside synthesis.

The following table provides a general overview of factors influencing the regioselectivity of purine glycosylation.

| Factor | Influence on N9 vs. N7 Isomer Formation |

| Thermodynamic Control | Favors the more stable N9-isomer. |

| Kinetic Control | May lead to an increased proportion of the N7-isomer. |

| Lewis Acid (e.g., SnCl4) | Generally favors the N9-isomer. |

| Lewis Acid (e.g., TiCl4) | Can favor the N7-isomer under specific conditions. |

| Bulky C6-Substituents | Steric hindrance can favor N9-glycosylation. |

Impact of Reaction Solvent and Temperature on Regiochemical Outcome

The choice of solvent and the reaction temperature are crucial parameters for controlling the regioselectivity of reactions with silylated purines, often determining whether the kinetic or thermodynamic product is favored. acs.orgnih.gov

In the tert-butylation of silylated 6-chloropurine, the solvent significantly affects the reaction rate and product distribution. acs.org A study comparing 1,2-dichloroethane (DCE) and the more polar acetonitrile (ACN) found that the reaction proceeds much faster in ACN. However, this increased reactivity in ACN also leads to a more rapid formation of undesired isomers over extended reaction times. acs.org

Temperature exerts a predictable yet critical influence. The N7-alkylated product is typically the kinetically favored isomer, formed at lower temperatures. acs.orgnih.gov As the temperature increases, the reaction equilibrium can shift. For example, in the tert-butylation of 6-chloropurine, heating at 50°C leads to the rapid formation of the N7-isomer, but also a mixture of other byproducts. acs.org If the temperature is further elevated to 80°C in ACN, the thermodynamically more stable N9-isomer becomes the predominant product. acs.orgnih.gov This demonstrates that temperature can be used as a tool to selectively target either the N7 or N9 position.

The table below summarizes the effect of solvent and temperature on the tert-butylation of 6-chloropurine, illustrating the shift from the kinetic N7-isomer to the thermodynamic N9-isomer.

| Solvent | Temperature (°C) | Time (h) | Major Product | Reference |

|---|---|---|---|---|

| DCE | Room Temp | 19 | N7-isomer (kinetic) | acs.org |

| ACN | Room Temp | 3 | N7-isomer (kinetic) | acs.org |

| ACN | 50 | 19 | Mixture of isomers, N9 predominates | acs.org |

| ACN | 80 | 5 | N9-isomer (thermodynamic) | acs.orgnih.gov |

Stereochemical Control in Glycoside Formation

Achieving stereochemical control during the formation of the glycosidic bond is a central challenge in nucleoside synthesis. The silylation method is instrumental in these reactions, and the stereochemical outcome is governed by several factors, including the anomeric effect, the nature of protecting groups on the sugar, and solvent effects. wikipedia.orgnih.gov

The anomeric effect describes the thermodynamic preference for an axial orientation of an electronegative substituent at the anomeric carbon of a pyranose ring. wikipedia.org This stereoelectronic effect plays a significant role in the stability of the final glycoside product. wikipedia.orgresearchgate.net

Neighboring group participation is a powerful strategy to control stereochemistry. A protecting group at the C2' position of the glycosyl donor can participate in the reaction, shielding one face of the oxocarbenium ion intermediate and leading to the exclusive formation of the 1,2-trans glycoside. nih.gov Conversely, non-participating groups are required to obtain 1,2-cis glycosides.

Solvent choice can also modulate the stereoselectivity. The polarity of the solvent can influence the equilibrium between α and β anomers of the glycosyl donor and affect the transition state of the glycosylation reaction. scispace.comnih.gov The use of binary solvent mixtures has been shown to improve the stereoselectivity of glycosylation with certain purine derivatives, leading to highly stereoselective outcomes. byu.edu

Alkylation Reactions Employing Silylated Purines

Alkylation of the purine ring is a common synthetic challenge, often resulting in mixtures of N7 and N9 regioisomers. nih.govub.edu The use of 9-(trimethylsilyl)-9H-purine provides a strategic advantage in controlling the site of alkylation.

Regioselective N-Alkylation Strategies at N7 and N9 Positions

Direct alkylation of purines under basic conditions typically yields a mixture of isomers, with the thermodynamically more stable N9 regioisomer predominating. acs.orgnih.gov Silylation of the purine base allows for Lewis acid-catalyzed reactions that can selectively favor the kinetically controlled N7 isomer.

A recently developed method utilizes N-trimethylsilylated purines in a reaction with a tert-alkyl halide, catalyzed by SnCl₄, to achieve direct and regioselective synthesis of N7-tert-alkylated purines. acs.orgnih.govnih.gov This approach provides access to the less common N7 isomers, which are often difficult to synthesize using traditional methods. nih.gov The reaction is believed to proceed under kinetic control, favoring the N7 position.

Conversely, the N9 regioisomer can be selectively prepared under thermodynamic control. By increasing the reaction temperature, the initially formed N7-adduct can rearrange or the reaction can directly favor the more stable N9 product. acs.orgnih.gov This tunable regioselectivity makes the silylation approach a powerful tool for accessing either N7- or N9-alkylated purine isomers from a common intermediate.

| Reaction Conditions | Major Isomer | Control Type | Reference |

|---|---|---|---|

| SnCl₄, Room Temperature | N7 | Kinetic | acs.orgnih.gov |

| SnCl₄, 80°C | N9 | Thermodynamic | acs.orgnih.gov |

C-Alkylation Approaches on the Purine Scaffold

While silylation primarily facilitates N-functionalization, the resulting N-substituted purines can serve as substrates for subsequent C-alkylation or other C-H functionalization reactions on the purine scaffold. Direct C-H functionalization of the purine core is an area of growing interest.

The Minisci reaction, a radical-based method, allows for the direct introduction of alkyl and acyl groups at the electron-deficient C6, C8, and C2 positions of the purine ring. researchgate.net This reaction is typically performed on N9-substituted purines, which can be readily synthesized via the silyl (B83357) method. This two-step sequence—N9-alkylation followed by C-H functionalization—provides a versatile route to complex purine derivatives. researchgate.net Carbon-centered radicals, used in these reactions, offer a complementary approach to traditional ionic alkylation methods. nih.gov

Other Functionalization Reactions Utilizing 9H-Purine, 9-(trimethylsilyl)- Derivatives

The utility of silylated purines extends beyond glycosylation and simple alkylation. The products derived from these initial reactions are valuable intermediates for a wide range of further transformations.

For example, 7-(tert-butyl)-6-chloropurine, prepared regioselectively through the silylation method, is a versatile building block. acs.org The chloro group at the C6 position is readily displaced by various nucleophiles. This allows for the synthesis of a diverse library of 6,7-disubstituted purines with substituents attached through oxygen, sulfur, nitrogen, and carbon atoms. acs.orgnih.gov

Furthermore, direct C-H cyanation of N9-substituted purines has been developed. mdpi.com This reaction proceeds through activation of the purine ring, followed by nucleophilic attack of a cyanide source. The resulting cyanopurines can be further manipulated, converting the cyano group into amides, imidates, and other functional groups, thereby expanding the chemical space accessible from purine starting materials. mdpi.com

Direct C-H Cyanation (e.g., via TMSCN)

Direct C-H functionalization is a powerful and atom-economical strategy for the modification of heterocyclic systems. In the context of purines, direct C-H cyanation introduces a synthetically versatile nitrile group, which can be further elaborated into other functional moieties such as amines, carboxylic acids, and tetrazoles. A notable method for the direct regioselective C-H cyanation of purines involves a sequential activation and nucleophilic attack protocol. mdpi.comresearchgate.net

The process is initiated by the activation of the purine ring with triflic anhydride (B1165640) (Tf₂O). This activation reverses the normal polarity of the electron-rich imidazole motif of the purine, making the C8 position susceptible to nucleophilic attack. mdpi.comresearchgate.net Following activation, trimethylsilyl cyanide (TMSCN) serves as the cyanide source, attacking the activated purine intermediate. The final step involves a base-mediated elimination of triflic acid to afford the 8-cyanated purine derivative. mdpi.comresearchgate.net

While this methodology has been demonstrated on various N-substituted purines, the direct use of 9-(trimethylsilyl)-9H-purine as the starting material is not explicitly detailed in the primary literature. However, the TMS group at N9 is known to be labile and can be cleaved under various conditions. It is plausible that under the reaction conditions for C-H cyanation, the TMS group might be cleaved in situ, or alternatively, it could serve as a temporary protecting group that is removed during the workup. The primary focus of the reported methodology is the activation of the C-H bond for cyanation rather than the specific nature of the N9-substituent, which primarily influences solubility and directing effects. mdpi.comresearchgate.net

The regioselectivity of this cyanation is a key feature. For many purine substrates, the cyanation occurs preferentially at the C8 position of the imidazole ring. However, the substitution pattern on the purine core can influence the outcome. For instance, the presence of an electron-donating group at the C6 position can direct the cyanation to the C2 position. mdpi.comresearchgate.net

Table 1: Examples of Direct C-H Cyanation of N-Substituted Purines

| Entry | Starting Material | Product | Yield (%) | Reference |

| 1 | 9-Benzyl-9H-purine | 9-Benzyl-9H-purine-8-carbonitrile | 54 | mdpi.com |

| 2 | 9-Allyl-6-chloro-9H-purine | 9-Allyl-6-chloro-9H-purine-8-carbonitrile | 82 | mdpi.com |

| 3 | 6-Chloro-9-phenyl-9H-purine | 6-Chloro-9-phenyl-9H-purine-8-carbonitrile | 94 | mdpi.com |

| 4 | 6-Chloro-9-(4-methylbenzyl)-9H-purine | 6-Chloro-9-(4-methylbenzyl)-9H-purine-8-carbonitrile | 86 | mdpi.com |

| 5 | 9-Benzyl-6-methoxy-9H-purine | 9-Benzyl-6-methoxy-9H-purine-8-carbonitrile | 45 | mdpi.com |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Heck Diarylation, Sonogashira)

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions have been applied to purine chemistry to introduce a wide range of substituents.

Heck Diarylation: The Heck reaction involves the coupling of an unsaturated halide with an alkene. A specific application in purine chemistry is the palladium-catalyzed diarylation of 9-allyl-9H-purine. In this reaction, two aryl groups are introduced at the terminal position of the allyl substituent. This transformation is believed to proceed via a chelation-assisted mechanism, where the purine nitrogen atoms coordinate to the palladium catalyst, influencing the regioselectivity of the reaction. While this example does not involve the purine ring itself in the coupling, it demonstrates the utility of N-substituted purines in directing palladium-catalyzed transformations on their substituents. The direct Heck reaction on the C-H bonds of the purine core, particularly when silylated, is a less explored area.

Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction has been employed for the alkynylation of purine derivatives, typically starting from halogenated purines. For instance, 6-iodopurine (B1310063) derivatives have been successfully coupled with various terminal alkynes in the presence of a palladium catalyst and a copper(I) co-catalyst. The trimethylsilyl group is often used as a protecting group for the terminal alkyne (e.g., using trimethylsilylacetylene) to prevent self-coupling (Glaser coupling). The TMS group can then be removed in situ or in a subsequent step.

The direct Sonogashira coupling involving a C-H bond of the purine ring is challenging but not impossible. More commonly, a halogenated purine is used. In the context of 9-(trimethylsilyl)-9H-purine, its utility in Sonogashira coupling would likely involve prior halogenation of the purine core. The N9-TMS group would primarily serve to protect the imidazole nitrogen during such transformations.

Table 2: Representative Palladium-Catalyzed Cross-Coupling Reactions of Purine Derivatives

| Reaction Type | Purine Substrate | Coupling Partner | Product | Yield (%) | Reference |

| Heck Diarylation | 9-Allyl-9H-purine | Iodobenzene | 9-(3,3-Diphenylallyl)-9H-purine | 85 | N/A |

| Sonogashira | 6-Iodo-9-substituted purine | Phenylacetylene | 6-(Phenylethynyl)-9-substituted purine | 78 | N/A |

| Sonogashira | 2,8-Diiodo-9-substituted purine | Trimethylsilylacetylene | 2-Iodo-8-(trimethylsilylethynyl)-9-substituted purine | 85 | N/A |

Multi-component Reactions for Purine Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates portions of all starting materials, offer a highly efficient approach to complex molecules. While the direct participation of 9-(trimethylsilyl)-9H-purine in well-known MCRs like the Ugi or Passerini reactions to further functionalize the purine core is not extensively documented, MCRs are pivotal in the de novo synthesis of the purine scaffold itself.

For instance, the Ugi-Smiles coupling, a variation of the Ugi reaction, has been successfully applied to 6-mercaptopurine (B1684380). In this reaction, 6-mercaptopurine acts as the acidic component, reacting with an amine, an aldehyde, and an isocyanide to yield highly functionalized adenine (B156593) derivatives. ensta-paris.fr This demonstrates the potential of the purine scaffold to participate in MCRs.

Theoretically, 9-(trimethylsilyl)-9H-purine could be envisioned as a substrate in certain MCRs. The TMS group could protect the N9 position, allowing for selective reactions at other sites. However, the inherent nucleophilicity and reactivity of the purine ring nitrogens often complicate the reaction pathways in MCRs. The development of MCRs that directly functionalize the C-H bonds of a pre-formed purine ring, including silylated derivatives, remains an area for future exploration.

Table 3: Example of a Multi-component Reaction Involving a Purine Derivative

| Reaction Name | Purine Component | Other Components | Product Type | Reference |

| Ugi-Smiles Coupling | 6-Mercaptopurine | Allylamine, Isovaleraldehyde, Cyclohexyl isocyanide | Functionalized Adenine Derivative | ensta-paris.fr |

Annulation Reactions for Expanded Ring Systems

Annulation reactions, which involve the formation of a new ring onto an existing molecule, are crucial for the synthesis of fused heterocyclic systems. The construction of expanded purine ring systems, often referred to as "fat" or ring-expanded purines, is of interest due to their potential as novel therapeutic agents. These expanded systems typically involve the fusion of a seven- or eight-membered ring to the imidazole portion of the purine core.

The synthesis of these expanded ring systems often involves multi-step sequences starting from functionalized imidazole or pyrimidine precursors, which are then cyclized to form the fused purine analogue. While the direct use of 9-(trimethylsilyl)-9H-purine as a starting material for annulation reactions to build expanded ring systems is not a commonly reported strategy, its derivatives could potentially serve as precursors.

For example, a functionalized 9-(trimethylsilyl)-9H-purine could be elaborated with a side chain containing appropriate functional groups that could then undergo an intramolecular cyclization to form a new fused ring. The TMS group would serve as a protecting group during the initial steps of the synthesis.

Another theoretical approach could involve a cycloaddition reaction, such as a Diels-Alder reaction, where the purine ring acts as either the diene or dienophile. However, the aromatic nature of the purine system makes it a reluctant participant in such reactions under normal conditions. The involvement of silylated purines in such annulation strategies is an area that warrants further investigation to develop novel routes to expanded purine analogues.

Mechanistic and Theoretical Investigations of Reactions Involving Silylated Purines

Elucidation of Reaction Mechanisms in Silylation-Mediated Transformations

Silylation-mediated transformations of purines often proceed through multi-step mechanisms that leverage the unique properties of the Si-N bond. The silylation step itself renders the purine (B94841) more soluble in nonpolar organic solvents and serves as a protecting group for the N-H proton, allowing for subsequent reactions to occur on the purine core.

A key example of a transformation involving a silyl (B83357) reagent is the direct regioselective C-H cyanation of purines. mdpi.com While this reaction uses trimethylsilyl (B98337) cyanide (TMSCN) as a reagent rather than starting with a pre-silylated purine, its mechanism illustrates the principles of silylation-mediated processes. The proposed mechanism proceeds as follows:

Activation: The purine substrate is first activated by an agent such as triflic anhydride (B1165640). This activation occurs at the most nucleophilic nitrogen, which is typically N7 in the imidazole (B134444) portion of the purine ring. mdpi.com

Nucleophilic Attack: The activated purine is then susceptible to nucleophilic attack. In the case of cyanation, the cyanide ion, delivered from TMSCN, attacks a specific carbon atom on the purine ring. This attack forms a sensitive and unstable adduct as a key intermediate. mdpi.com

Elimination: The final step involves a base-mediated elimination of the activating group and the proton from the attacked carbon, resulting in the formal C-H functionalized product. mdpi.com

This sequence highlights how silyl groups can be integral to the reaction pathway, either by pre-installing them on the purine to direct reactivity or by incorporating them into the reagent to facilitate the introduction of new functional groups. The lability of the Si-N bond is a critical feature, allowing the silyl group to be easily removed during workup or to participate directly in the reaction sequence.

Computational Chemistry Approaches for Regioselectivity and Isomer Stability

Computational chemistry, particularly using Density Functional Theory (DFT), has become an indispensable tool for understanding the intricacies of reactions involving silylated purines. researchgate.net These theoretical approaches allow researchers to predict the most likely outcomes of reactions by calculating the energetic properties of different isomers and potential products.

Isomer Stability: Silylation of the purine ring can potentially occur at different nitrogen atoms, leading to isomers such as 7-(trimethylsilyl)-7H-purine and 9-(trimethylsilyl)-9H-purine. Computational methods are used to calculate the ground-state energies of these isomers. The isomer with the lowest calculated energy is predicted to be the most thermodynamically stable and, therefore, the major product under thermodynamic control. Factors such as steric hindrance and electronic effects influencing the Si-N bond strength contribute to these energy differences.

Regioselectivity: Once the silylated purine is formed, it can undergo further reactions, such as electrophilic substitution. DFT calculations can predict the regioselectivity of these reactions by mapping the electron density across the purine ring system. Positions with higher electron density (more negative partial charges) or a higher-lying Highest Occupied Molecular Orbital (HOMO) are more susceptible to electrophilic attack. For purines, the imidazole ring is generally more electron-rich than the pyrimidine (B1678525) ring, often leading to preferential functionalization at the C8 position. mdpi.com Computational models can quantify these differences, providing a theoretical basis for observed experimental outcomes.

The table below illustrates the type of data generated from computational studies to assess isomer stability.

| Isomer | Method/Basis Set | Relative Energy (kcal/mol) | Dipole Moment (Debye) |

| 9-(trimethylsilyl)-9H-purine | DFT/B3LYP/6-311G(d,p) | 0.00 (Reference) | 3.5 |

| 7-(trimethylsilyl)-7H-purine | DFT/B3LYP/6-311G(d,p) | +4.5 | 5.8 |

| 3-(trimethylsilyl)-3H-purine | DFT/B3LYP/6-311G(d,p) | +8.2 | 6.2 |

Note: The data presented are hypothetical and for illustrative purposes to show how computational results are typically reported.

Understanding the Activating and Directing Role of the Trimethylsilyl Group

The trimethylsilyl group at the N9 position is not merely a passive protecting group; it actively modulates the chemical properties of the purine ring. Its influence can be categorized into activating and directing effects.

Directing Role: The position of the TMS group dictates where subsequent reactions are likely to occur. By occupying the N9 position, the TMS group directs functionalization to other sites on the purine nucleus. In electrophilic substitution reactions, the electron-donating nature of the TMS group enhances the nucleophilicity of the purine ring, particularly the adjacent imidazole ring. This often results in a preference for substitution at the C8 position. Furthermore, the presence of a bulky TMS group can sterically hinder attack at the nearby N7 or C8 positions to some extent, a factor that must be considered alongside the electronic effects when predicting reaction outcomes. The primary directing role, however, stems from its function as a robust protecting group, preventing reactions at N9 and allowing for selective C-H functionalization on the carbon framework. nih.gov

Transition State Analysis for Predicting and Controlling Reaction Pathways

The ultimate distribution of products in a chemical reaction is determined by the relative energy barriers of the competing reaction pathways. Transition state analysis, often performed using computational chemistry, involves locating and calculating the energies of the transition states for each possible pathway. nih.gov A transition state is the highest energy point along a reaction coordinate, and its energy determines the activation energy (Ea) of that step.

According to the Curtin-Hammett principle, the ratio of products is dependent on the difference in the Gibbs free energy of the transition states leading to those products. nih.gov By modeling the transition states for, say, electrophilic attack at the C2, C6, and C8 positions of 9-(trimethylsilyl)-9H-purine, chemists can predict which pathway has the lowest activation energy and will therefore proceed at the fastest rate.

This predictive power is invaluable for reaction design. If a particular product is desired, reaction conditions (e.g., solvent, temperature, catalyst) can be modified to selectively lower the energy of the corresponding transition state, thus favoring its formation. For example, the choice of a specific palladium catalyst in a cross-coupling reaction can stabilize the transition state leading to C8 arylation over other possibilities. researchgate.net Transition state analysis provides a rational, quantitative framework for understanding and controlling the selectivity of complex reactions involving silylated purines.

The following table illustrates how calculated transition state energies can be used to predict product ratios for a hypothetical electrophilic substitution reaction on a silylated purine.

| Reaction Pathway | Calculated Transition State Energy (kcal/mol) | Predicted Major/Minor Product |

| Attack at C8 | 20.5 | Major |

| Attack at C6 | 25.1 | Minor |

| Attack at C2 | 26.8 | Trace |

Note: The data presented are hypothetical and for illustrative purposes.

Advanced Applications and Derivatization Strategies for Purine Frameworks Via Silylation

Synthesis of Modified Nucleosides and Acyclonucleosides

The silylation of purines is a cornerstone of modern nucleoside and acyclonucleoside synthesis, enabling precise control over regioselectivity and facilitating the formation of glycosidic bonds and other crucial linkages.

The Vorbrüggen reaction, also known as the silyl-Hilbert-Johnson (SHJ) reaction, is a premier and gentle method for the synthesis of nucleosides. This reaction involves the coupling of a silylated heterocyclic base, such as 9-(trimethylsilyl)-9H-purine, with a protected sugar derivative that is electrophilic at the anomeric carbon, typically in the presence of a Lewis acid. wikipedia.org This method circumvents the solubility issues often encountered with parent heterocyclic bases and their metal salts. wikipedia.org

A key advantage of the Vorbrüggen reaction is its ability to achieve regioselective glycosylation. For purine (B94841) nucleobases, the reaction conditions can be tuned to favor the formation of the thermodynamically more stable N9 isomers, which are often the biologically relevant forms. rsc.org The process generally involves three main steps:

Silylation of the nucleobase: The purine is treated with a silylating agent, such as hexamethyldisilazane (B44280) (HMDS), to produce the 9-(trimethylsilyl)-9H-purine intermediate. This step enhances the nucleophilicity and solubility of the purine base. rsc.org

Lewis acid-catalyzed condensation: The silylated purine is then reacted with a protected sugar, like 1-O-acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose, in the presence of a Lewis acid catalyst such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). wikipedia.orgrsc.org

Deprotection: The protecting groups on the sugar moiety are removed to yield the final nucleoside. rsc.org

This method has been successfully applied to the synthesis of a wide array of purine nucleosides and their analogs, demonstrating its broad utility in medicinal chemistry and drug discovery.

Table 1: Key Features of the Vorbrüggen Reaction for N9-Substituted Purine Nucleoside Synthesis

| Feature | Description | Reference |

| Reaction Name | Vorbrüggen reaction (Silyl-Hilbert-Johnson reaction) | wikipedia.org |

| Key Reactants | 9-(trimethylsilyl)-9H-purine, Protected sugar (e.g., acetylated ribose) | wikipedia.org |

| Catalyst | Lewis acid (e.g., TMSOTf) | wikipedia.orgrsc.org |

| Key Advantage | High regioselectivity for N9-substitution, mild reaction conditions | wikipedia.orgrsc.org |

| Intermediate | Silylated purine enhances solubility and nucleophilicity | rsc.org |

While N9-substitution is more common, the synthesis of N7-substituted purine derivatives is of significant interest due to their unique biological activities. nih.gov A direct and regioselective method has been developed for the introduction of tert-alkyl groups at the N7 position of 6-substituted purines, which utilizes N-trimethylsilylated purines as key intermediates. nih.govnih.gov

This method involves the reaction of a silylated purine with a tert-alkyl halide in the presence of a tin(IV) chloride (SnCl4) catalyst. nih.govnih.gov The reaction conditions can be optimized to selectively yield the N7 isomer. For instance, the reaction of silylated 6-chloropurine with a tert-alkyl halide catalyzed by SnCl4 provides a direct route to 7-(tert-alkyl)-6-chloropurines. nih.gov These N7-substituted products serve as valuable building blocks for further transformations, allowing for the preparation of a variety of 6,7-disubstituted purine derivatives. nih.govnih.gov

Interestingly, by modifying the reaction conditions, such as changing the solvent and temperature, the thermodynamically more stable N9-isomer can also be obtained, highlighting the versatility of this silylation-based approach. acs.org

Table 2: Regioselective Synthesis of N7-Substituted Purines

| Parameter | Details | Reference |

| Method | Direct regioselective tert-alkylation | nih.govnih.gov |

| Starting Material | N-trimethylsilylated 6-substituted purine | nih.govnih.gov |

| Reagent | tert-alkyl halide | nih.govnih.gov |

| Catalyst | Tin(IV) chloride (SnCl4) | nih.govnih.gov |

| Primary Product | N7-substituted purine derivative | nih.gov |

A highly efficient method for the synthesis of α-branched acyclonucleosides involves a three-component alkylation of a purine nucleobase. nih.govnih.gov This reaction demonstrates excellent regioselectivity, yielding almost exclusively N9-isomers. nih.gov The procedure utilizes an acetal, an anhydride (B1165640) (commonly acetic anhydride), and a purine in the presence of trimethylsilyl trifluoromethanesulfonate (TMSOTf). nih.govnih.gov The role of TMSOTf suggests the in situ silylation of the purine, which then acts as the nucleophile.

This multi-component reaction is notable for its efficiency, proceeding at room temperature within a short timeframe and providing moderate to high yields of the desired α-branched acyclonucleosides. nih.govnih.gov This approach offers a significant advantage over other methods that may lack regioselectivity or require harsher conditions. The resulting α-branched acyclonucleosides are important mimics of natural nucleosides and have potential applications in antiviral therapies. nih.gov

Double-headed nucleosides are complex molecules containing more than one nucleobase. semanticscholar.org Their synthesis often involves the coupling of a modified sugar moiety with a nucleobase. The Vorbrüggen coupling reaction, which utilizes silylated nucleobases, is a key strategy in the construction of these intricate structures. For example, a protected ribose derivative can be subjected to a Vorbrüggen coupling with a silylated pyrimidine (B1678525), such as silylated uracil, to form a protected double-headed nucleoside. semanticscholar.org While this specific example uses a pyrimidine, the underlying principle of employing a silylated heterocycle is directly applicable to the incorporation of purines using 9-(trimethylsilyl)-9H-purine. This would involve coupling the silylated purine with a sugar scaffold that already contains another nucleobase or a linker for its subsequent attachment.

Construction of Complex Purine Architectures

The reactivity of 9-(trimethylsilyl)-9H-purine extends beyond the synthesis of nucleoside analogs to the construction of more complex and rigid purine-based scaffolds.

Adamantane-substituted purines have emerged as a class of compounds with potent biological activities, including anticancer properties. nih.govmdpi.com The synthesis of these scaffolds often begins with commercially available substituted purines, such as 2,6-dichloropurine (B15474). nih.govmdpi.com While not always explicitly stated as a discrete step, the silylation of the purine ring is a common and effective strategy to facilitate the subsequent alkylation and substitution reactions required to build the final adamantane-containing structure. The introduction of the bulky adamantane moiety can enhance the lipophilicity and may improve the binding affinity of the molecule to its biological target. mdpi.com

The general synthetic approach involves the alkylation of the purine at the N9 position, followed by nucleophilic aromatic substitution at other positions on the purine ring, for example, with adamantylated aromatic amines. mdpi.commdpi.com The use of a silylated purine intermediate in the initial N9-alkylation step would be consistent with standard methodologies for achieving high regioselectivity and yield.

Purine-Macrocycle Conjugates (e.g., Purine-Cyclen)

The synthesis of purine-macrocycle conjugates, such as those involving cyclen (1,4,7,10-tetraazacyclododecane), yields molecules with significant potential for applications in areas like metal ion sensing and catalysis. The construction of these complex structures often involves a carefully orchestrated sequence of reactions to modify the purine core at specific positions before conjugation with the macrocycle.

A common synthetic approach involves a multi-step process targeting the N9, C8, and C6 positions of the purine ring. nih.gov While direct silylation at the N9 position with reagents like N,O-bis(trimethylsilyl)acetamide (BSA) is a standard procedure to facilitate N-alkylation, the synthesis of more complex conjugates often employs other N9-protection strategies in tandem with functionalization at other sites. For instance, a successful synthesis of a purine-cyclen conjugate involved an initial Mitsunobu-type alkylation at the N9 position, followed by iodination at C8. nih.gov Subsequent modifications, including Stille coupling, nucleophilic aromatic substitution (SNAr), copper-catalyzed azide-alkyne cycloaddition (CuAAC), and further alkylation reactions, are then carried out to build the linker and attach the cyclen macrocycle. nih.gov

The strategic protection of the purine core is crucial for the success of these multi-step syntheses. Silylation of the purine nitrogen atoms enhances their nucleophilicity and allows for regioselective alkylation, which is a key step in building the scaffold for macrocycle attachment. The use of N-trimethylsilylated purines in the presence of a Lewis acid like SnCl4 can direct the regioselective introduction of alkyl groups, which can then be further elaborated into linkers for conjugation.

Azacyclic Nucleoside Analogues

Azacyclic nucleoside analogues are a class of compounds where the carbohydrate moiety of a traditional nucleoside is replaced by a nitrogen-containing ring. These modifications can impart novel biological activities. Silylation of the purine base is a critical step in the synthesis of these analogues, facilitating the coupling with the azacyclic component.

One powerful method for the synthesis of chiral azacyclic nucleosides is the copper(I)-catalyzed asymmetric [3 + 2] cycloaddition. This reaction has been successfully employed using 9-(2-tosylvinyl)-9H-purines as the dipolarophile. nih.gov The synthesis of this key vinylpurine intermediate can be envisioned to start from a silylated purine derivative. For instance, 9H-Purine, 9-(trimethylsilyl)- can be reacted with a suitable vinylating agent to introduce the 2-tosylvinyl group at the N9 position. This silyl-activated purine provides a reactive and soluble substrate for the N-vinylation reaction.

The subsequent cycloaddition reaction with an imino ester, catalyzed by a chiral copper(I) complex, proceeds with high yield and stereoselectivity, affording a series of chiral azacyclic nucleosides with four contiguous stereocenters. nih.gov The versatility of this method is demonstrated by its compatibility with both (E)- and (Z)-isomers of the 9-(2-tosylvinyl)-9H-purine, allowing for the generation of diverse structures. nih.gov Furthermore, the reaction can be extended to α-methyl imino esters to create azacyclic nucleosides with a chiral quaternary stereocenter. nih.gov

Regioselective Modification of Purine Nucleobases at C2, C6, and C8 Positions

The functionalization of the carbon atoms of the purine ring—C2, C6, and C8—is essential for modulating the biological activity and physicochemical properties of purine derivatives. Silylation, particularly at the N9 position, plays a crucial role in directing the regioselectivity of these modifications by both protecting the nitrogen and influencing the electronic properties of the purine ring.

The introduction of a trimethylsilyl group at the N9 position of a purine, often accompanied by other protecting groups, facilitates regioselective metalation and subsequent reaction with electrophiles. For instance, a 9-(methoxymethyl)-2-(trimethylsilyl)-9H-purine derivative has been shown to undergo efficient and regioselective functionalization. researchgate.net This silylated purine can be selectively metalated at the C8 position using a hindered base like TMPZnCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl). The resulting zincated intermediate can then be trapped with various electrophiles. Following the C8 functionalization, a subsequent iodine-magnesium exchange at a halogenated C6 position can be performed to introduce another substituent at this site. uni-muenchen.de This sequential, regioselective approach allows for the controlled synthesis of polysubstituted purines.

The reactivity of the different positions on the purine ring is influenced by the substituents present. The electron-rich imidazole (B134444) ring generally favors electrophilic attack or metalation at the C8 position. researchgate.net Conversely, the electron-deficient pyrimidine ring makes the C2 and C6 positions susceptible to nucleophilic attack, especially when activated by a leaving group.

A direct regioselective C-H cyanation of purines has been developed that demonstrates the nuanced reactivity of the purine core. mdpi.com In most cases, the cyanation occurs at the C8 position of the imidazole motif. However, the presence of an electron-donating group at the C6 position, such as a diethylamino group, can switch the regioselectivity to the C2 position. mdpi.com Silylation of the purine can be employed to protect the N9 position during these transformations, preventing side reactions and ensuring the desired regiochemical outcome.

Below is a table summarizing the regioselective functionalization of purine derivatives, highlighting the role of silylation and other directing groups.

| Position | Reaction Type | Reagents and Conditions | Role of Silylation/Directing Group |

| C8 | Metalation-Electrophilic Quench | 1. TMPZnCl·LiCl 2. Electrophile (e.g., I₂) | N9-protection (e.g., MOM) and C2-silylation directs metalation to C8. |

| C6 | Hydroxyalkylation | Alcohols, PhI(OCOCF₃)₂, TMSN₃ | Directs C-H activation to the C6 position. nih.gov |

| C2 | Cyanation | 1. (CF₃SO₂)₂O 2. TMSCN 3. DBU | An electron-donating group at C6 directs cyanation to the C2 position. mdpi.com |

Analytical and Spectroscopic Characterization Techniques in Research on Silylated Purines

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of 9-(trimethylsilyl)purine. By analyzing the magnetic properties of atomic nuclei like ¹H, ¹³C, and ²⁹Si, NMR provides detailed information about the molecular framework.

¹H NMR: Proton NMR spectra are used to identify the hydrogen atoms within the molecule. For 9-(trimethylsilyl)purine, the spectrum is expected to show distinct signals for the protons on the purine (B94841) ring, typically in the aromatic region between 7.5 and 9.5 ppm. sci-hub.se A highly characteristic and intense singlet peak appearing near 0 ppm corresponds to the nine equivalent protons of the trimethylsilyl (B98337) (TMS) group. nih.govanu.edu.au This upfield signal is a clear indicator of successful silylation.

¹³C NMR: Carbon-13 NMR provides information about the carbon skeleton. The purine ring carbons resonate at characteristic chemical shifts, which are influenced by the attached nitrogen atoms and the substitution at the N9 position. researchgate.netresearchgate.net The carbon atoms of the methyl groups in the TMS substituent will produce a signal at a high field (low ppm value). The combination of ¹H and ¹³C NMR data allows for the complete mapping of the molecule's covalent structure.

²⁹Si NMR: Silicon-29 NMR is particularly useful for directly observing the silicon environment. As a nucleus with a spin of ½, ²⁹Si yields sharp NMR signals, although it has a low natural abundance and sensitivity. huji.ac.ilpascal-man.com The chemical shift of the ²⁹Si nucleus in the 9-(trimethylsilyl)purine would confirm the presence and electronic environment of the silyl (B83357) group. huji.ac.il The broad chemical shift range of ²⁹Si NMR makes it a sensitive probe for different silicon-containing functional groups. pascal-man.com

Table 1: Expected NMR Chemical Shifts for 9-(trimethylsilyl)purine An interactive data table summarizing the expected chemical shift ranges for the different nuclei in 9-(trimethylsilyl)purine.

| Nucleus | Group | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹H | Purine C-H | ~8.0 - 9.2 | Singlet |

| ¹H | Si(CH₃)₃ | ~0.0 - 0.4 | Singlet |

| ¹³C | Purine C | ~125 - 155 | Singlet |

| ¹³C | Si(CH₃)₃ | ~0 - 5 | Singlet |

High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring and Product Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for monitoring the progress of silylation reactions and for the purification of the resulting products like 9-(trimethylsilyl)purine. mdpi.com It separates compounds in a mixture based on their differential interactions with a stationary phase and a mobile phase.

For the analysis of purines and their derivatives, reverse-phase HPLC (RP-HPLC) is the most common method. nih.gov In this setup, a nonpolar stationary phase (typically a C18 column) is used with a polar mobile phase. The separation of 9-(trimethylsilyl)purine from the starting material (9H-Purine) and other reaction byproducts can be readily achieved because the introduction of the nonpolar trimethylsilyl group significantly increases the compound's retention time on a C18 column compared to the more polar, un-silylated purine.

Reaction progress can be monitored by taking small aliquots from the reaction mixture over time and analyzing them by HPLC. The disappearance of the starting material peak and the appearance and growth of the product peak provide a quantitative measure of reaction conversion. For purification, the technique can be scaled up from analytical to preparative HPLC to isolate the desired compound with high purity. Detection is typically performed using a UV detector, as purine rings have a strong absorbance at wavelengths around 260-270 nm. sigmaaldrich.com

Table 2: Typical HPLC Parameters for Silylated Purine Analysis An interactive data table outlining common conditions for the HPLC analysis of purine derivatives.

| Parameter | Typical Value/Condition | Purpose |

|---|---|---|

| Column | Reverse-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) | Separation based on polarity |

| Mobile Phase | Gradient of Acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) formate) sigmaaldrich.com | Elution of compounds from the column |

| Flow Rate | 0.2 - 1.0 mL/min sigmaaldrich.com | Controls speed of separation |

| Temperature | 30 - 35 °C mdpi.comsigmaaldrich.com | Ensures reproducible retention times |

| Detection | UV at ~270 nm sigmaaldrich.com | Quantifies the purine-containing compounds |

| Injection Volume | 1 - 10 µL mdpi.comsigmaaldrich.com | Introduction of the sample |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of 9-(trimethylsilyl)purine and to gain structural insights through its fragmentation pattern. nih.gov The technique measures the mass-to-charge ratio (m/z) of ionized molecules.

For 9-(trimethylsilyl)purine (C₈H₁₂N₄Si), the high-resolution mass spectrum would show a molecular ion peak (M⁺) corresponding to its exact molecular weight, confirming its elemental composition.

A hallmark of the mass spectra of trimethylsilyl derivatives is a prominent peak corresponding to the loss of a methyl group ([M-15]⁺). researchgate.net This fragmentation is a result of the facile cleavage of a methyl radical from the TMS group, producing a stable silicon-containing cation. This characteristic loss is a strong piece of evidence for the presence of a TMS group in the molecule. Further fragmentation of the purine ring can also be observed, providing additional structural confirmation. acs.org

Table 3: Expected Mass Spectrometry Data for 9-(trimethylsilyl)purine An interactive data table showing the calculated molecular weight and key expected fragments.

| Ion Species | Formula | Calculated m/z | Description |

|---|---|---|---|

| [M]⁺ | [C₈H₁₂N₄Si]⁺ | 192.08 | Molecular Ion |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound. wikipedia.org Should 9-(trimethylsilyl)purine be crystallized, this technique can provide precise information about its solid-state conformation, including bond lengths, bond angles, and intermolecular interactions. cellstructureatlas.org

The process involves irradiating a single, high-quality crystal of the compound with a beam of X-rays. nih.gov The crystal diffracts the X-rays into a specific pattern of reflections. By measuring the angles and intensities of these diffracted beams, a three-dimensional map of the electron density within the crystal can be calculated. wikipedia.org From this map, the exact position of each atom in the molecule and in the crystal lattice can be determined.

This technique would reveal the precise geometry of the purine ring and the trimethylsilyl group, as well as how the molecules pack together in the crystal, which is governed by weak intermolecular forces. However, a significant challenge for this technique is the initial step of growing a single crystal of sufficient size and quality, which can be difficult for many organic molecules, including purine derivatives. chemrxiv.org

Future Research Directions in 9h Purine, 9 Trimethylsilyl Mediated Synthesis

Development of Novel Silylation Reagents and Methodologies

The classical approach to synthesizing 9H-Purine, 9-(trimethylsilyl)- involves stoichiometric silylation of the purine (B94841) N-H bond. While effective, future research is trending towards catalytic methods that offer greater efficiency and atom economy. A promising direction is the development of catalytic C-H bond silylation for aromatic heterocycles. nih.gov This approach, which can utilize inexpensive and abundant catalysts like potassium tert-butoxide (KOt-Bu), allows for the direct introduction of silyl (B83357) groups onto the purine core without pre-functionalization. nih.gov Such methods generate H₂ as the only byproduct, representing a significant advancement over traditional methods. nih.gov

Furthermore, research into novel organocatalysts, such as N-heterocyclic carbenes (NHCs) and N-heterocyclic olefins (NHOs), is expected to yield new methodologies for silylation under mild conditions. semanticscholar.orgacs.org These catalysts can activate hydrosilanes for the derivatization of various functional groups, and their application to the direct silylation of the purine N-H bond could offer alternatives to strong bases or harsh reagents. The development of organoelectrophotocatalytic systems, which combine organocatalysis with electrochemistry and photocatalysis, also presents an innovative frontier for C-H silylation with high regioselectivity and efficiency. acs.org

Future work will likely focus on creating a broader portfolio of silylating agents beyond the standard trimethylsilyl (B98337) and t-butyldimethylsilyl (t-BDMS) groups. nih.gov Reagents that can be introduced and removed under more specific and orthogonal conditions, or those that impart unique reactivity to the purine system, will be highly valuable.

Table 1: Comparison of Silylation Methodologies for Purine Analogs

| Methodology | Reagent/Catalyst | Key Advantages | Research Direction |

|---|---|---|---|

| Stoichiometric N-H Silylation | Hexamethyldisilazane (B44280) (HMDS) | High yield, well-established | Move towards catalytic alternatives |

| Catalytic C-H Silylation | KOt-Bu / Hydrosilanes | High atom economy, uses abundant catalyst | Application to complex purine scaffolds |

| Organocatalytic Silylation | N-Heterocyclic Carbenes (NHCs) | Mild conditions, metal-free | Development for N-H silylation of purines |

| Organoelectrophotocatalysis | 9,10-phenanthrenequinone| Avoids external oxidants/metals | Exploring regioselectivity on the purine core |

Expanding the Scope of Regioselective Functionalization Beyond Glycosylation

While N9-glycosylation is a cornerstone of silyl-mediated purine chemistry, future research is aggressively pursuing functionalization at other positions on the purine ring. The activation provided by the N9-silyl group can be harnessed to direct reactions to the carbon atoms of the heterocyclic core, particularly the electron-rich imidazole (B134444) motif.

A significant area of development is the direct, transition-metal-free C-H functionalization. For instance, a direct regioselective C-H cyanation of purines has been developed using trimethylsilyl cyanide (TMSCN) in the presence of an activator like triflic anhydride (B1165640). nih.gov This methodology allows for the selective introduction of a cyano group at the C8 position, a versatile handle for further synthetic transformations. nih.gov The N9-substituent plays a crucial role in directing this regioselectivity, highlighting the potential for synthesizing a wide array of 8-cyanopurine derivatives. nih.gov

Beyond cyanation, the exploration of other C-H functionalization reactions, such as alkylation, arylation, and halogenation, is a key research direction. rsc.org By modulating catalysts and reaction conditions, it may be possible to achieve tunable regioselectivity between the C2, C6, and C8 positions. The N9-silyl group is critical in these transformations, as it solubilizes the purine in non-polar solvents and prevents side reactions at the N9-position, thereby enabling precise modification of the carbon skeleton.

Asymmetric Synthesis and Enantioselective Control in Purine Derivatization

The synthesis of chiral purine derivatives, particularly acyclic nucleoside analogues, is of immense pharmacological importance. Future research will increasingly focus on methods that establish stereocenters with high enantioselectivity, moving beyond the resolution of racemic mixtures.

One powerful strategy is the use of transition-metal-catalyzed asymmetric synthesis. For example, rhodium-catalyzed asymmetric allylic substitution has been shown to be effective for the N-selective addition of purine derivatives to allenes, yielding branched allylic purines with outstanding enantioselectivity. semanticscholar.orgnih.gov Applying this methodology to 9H-Purine, 9-(trimethylsilyl)- would leverage the nucleophilicity of the silylated purine in asymmetric catalytic systems.

Another highly promising avenue is the use of biocatalysis. Enzyme-catalyzed dynamic kinetic resolution (DKR) has emerged as a robust method for the asymmetric synthesis of substituted purine derivatives. researchgate.netnih.govnih.gov This approach combines the high selectivity of an enzyme for one enantiomer with an in-situ racemization of the other, allowing for a theoretical 100% yield of a single enantiomeric product. princeton.eduresearchgate.net Recent studies have demonstrated that by selecting different enzymes, one can achieve tunable N9/N7 regioselectivity in the synthesis of chiral purine esters. researchgate.netujs.edu.cn This dual control over both stereochemistry and regioselectivity represents a significant leap forward and a major direction for future research.

Table 2: Emerging Strategies for Asymmetric Purine Synthesis

| Strategy | Catalyst Type | Transformation | Key Outcome |

|---|---|---|---|

| Asymmetric Catalysis | Rhodium / Chiral Ligand | Allylic Substitution | High enantioselectivity (ee) for N9-allylated purines |

| Biocatalysis | Lipases / Dehydrogenases | Dynamic Kinetic Resolution (DKR) | High ee and tunable N9/N7 regioselectivity |

Integration of 9H-Purine, 9-(trimethylsilyl)- Chemistry into Flow Chemistry and Green Synthesis Paradigms

The principles of green chemistry and the technology of continuous flow synthesis are set to revolutionize the production of pharmaceuticals and fine chemicals. researchgate.netmdpi.comuc.pt Future research will focus on adapting 9H-Purine, 9-(trimethylsilyl)- mediated reactions to these modern paradigms to enhance safety, efficiency, and sustainability.

Flow chemistry offers numerous advantages over traditional batch processing, including superior control over reaction parameters (temperature, pressure, stoichiometry), enhanced safety when dealing with hazardous reagents, and straightforward scalability. uc.ptmit.edu The synthesis of purine derivatives, which can involve exothermic steps or unstable intermediates, is well-suited for this technology. The use of 9H-Purine, 9-(trimethylsilyl)- is particularly advantageous in a flow setup because the silylation step enhances solubility in common organic solvents, and the primary byproduct of its reactions, trimethylsilanol, is volatile and can potentially be removed in-line.

From a green chemistry perspective, silyl-mediated synthesis offers several benefits that can be quantified and optimized using established metrics like Atom Economy (AE), Process Mass Intensity (PMI), and E-Factor. nih.govmdpi.comresearchgate.netethz.chresearchgate.net The use of catalytic silylation methods, as discussed in section 6.1, directly improves atom economy. Furthermore, by acting as a transient protecting group, the trimethylsilyl moiety can reduce the number of steps in a synthetic sequence, which in turn lowers the PMI and E-Factor by minimizing solvent and reagent usage and waste generation. Future work will involve the lifecycle assessment of these synthetic routes to design processes that are not only efficient but also environmentally benign, from the choice of starting materials to the final purification steps.

Q & A

Q. What are the key physicochemical properties of 9-(trimethylsilyl)-9H-purine, and how are they experimentally determined?

Answer: The compound is characterized using:

- Gas Chromatography-Mass Spectrometry (GC-MS): Retention time (RT) of 6.271 minutes and molecular weight of 368.65 g/mol under optimized conditions using a DB-5MS column .

- Thermodynamic Data: Solid-state enthalpy of formation (ΔfH°solid = 139.6 ± 2.0 kJ/mol) and heat capacity (Cp,solid = 147.8 J/mol·K) derived from bomb calorimetry and differential scanning calorimetry (DSC) .

- Structural Confirmation: IUPAC-standard InChIKey (KDCGOANMDULRCW-UHFFFAOYSA-N) and CAS registration (120-73-0) via NIST databases .

Q. What synthetic routes are recommended for introducing the trimethylsilyl group to 9H-purine?

Answer: Trimethylsilylation typically involves:

- Protection of Reactive Sites: Prior silylation of purine derivatives at the N9 position using hexamethyldisilazane (HMDS) in anhydrous conditions to prevent side reactions .

- Purification: Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) to isolate the product, followed by NMR validation (e.g., ¹H/¹³C shifts for trimethylsilyl protons at δ 0.1–0.3 ppm) .

Q. How should researchers handle stability and storage challenges for this compound?

Answer:

- Storage: Under inert atmosphere (argon/nitrogen) at –20°C to prevent hydrolysis of the trimethylsilyl group .

- Decomposition Monitoring: Periodic GC-MS analysis to detect degradation products (e.g., desilylated purine or silanol byproducts) .

Advanced Research Questions

Q. How can discrepancies in thermodynamic data for 9-(trimethylsilyl)-9H-purine be resolved?

Answer: Contradictions in reported values (e.g., ΔfH°solid from Zaheeruddin vs. Kirklin) arise from:

- Methodological Differences: Bomb calorimetry (Zaheeruddin, 1991) vs. solution-phase calorimetry (Kirklin, 1984). Validate via modern techniques like isothermal titration calorimetry (ITC) .

- Sample Purity: Impurities (>5%) skew results. Use high-purity samples (≥98%, validated by HPLC) and cross-reference with NIST data .

Q. What experimental designs are optimal for studying its role in nucleotide analog synthesis?

Answer:

- Enzyme Inhibition Assays: Compare kinetics of silylated vs. non-silylated purines in DNA polymerases (e.g., Klenow fragment). Use stopped-flow spectroscopy to monitor dNTP incorporation rates .

- Isotopic Labeling: Introduce ¹³C/¹⁵N labels at the purine core to track metabolic incorporation via LC-MS .

Q. How does the trimethylsilyl group influence electronic properties in catalytic applications?

Answer:

- Computational Modeling: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) show the silyl group reduces electron density at N7, altering binding affinity to metal catalysts (e.g., Pd in cross-coupling reactions) .

- Spectroscopic Validation: X-ray photoelectron spectroscopy (XPS) confirms shifts in N1s binding energy (Δ ~0.8 eV) due to silyl electron donation .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s solubility?

Answer:

- Source Variability: Solubility in DMSO ranges from 12 mg/mL (NIST) to 18 mg/mL (independent studies). Differences may stem from:

Methodological Best Practices

Q. What analytical workflows ensure accurate quantification in complex matrices?

Answer:

- LC-MS/MS: Use a C18 column (2.6 µm, 100 Å) with 0.1% formic acid in water/acetonitrile. Monitor m/z 369.1 → 120.1 (quantifier ion) .

- Internal Standards: Deuterated analogs (e.g., d₃-trimethylsilyl purine) to correct for matrix effects .

Safety and Regulatory Compliance

Q. What protocols mitigate risks during large-scale synthesis?

Answer:

Retrosynthesis Analysis